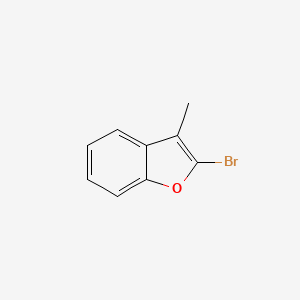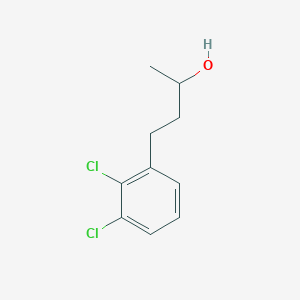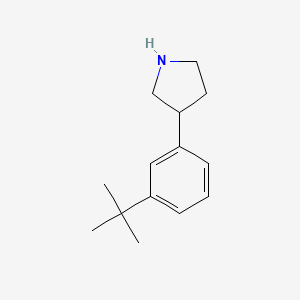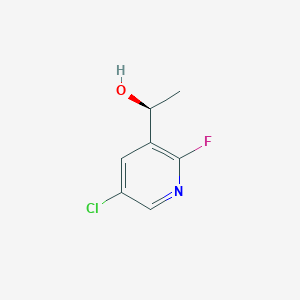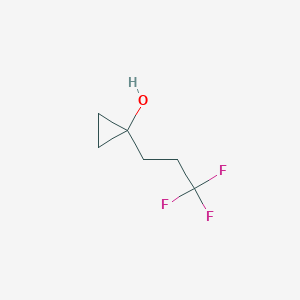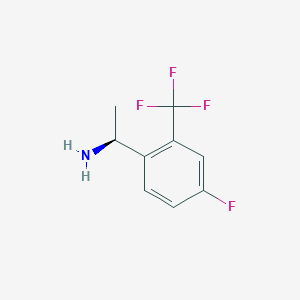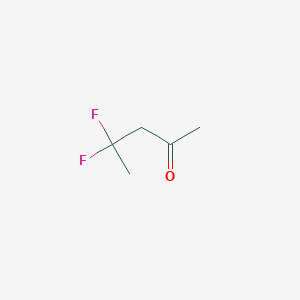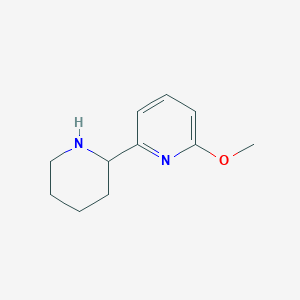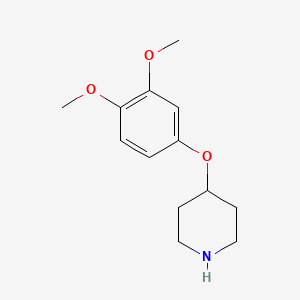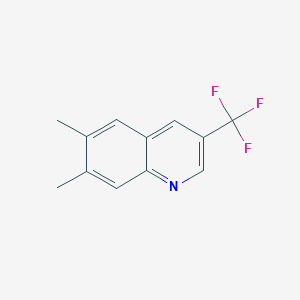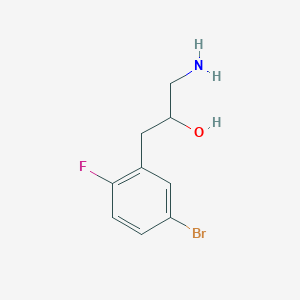
3-(Oxiran-2-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)furan can be achieved through several methods. One common approach involves the epoxidation of furan derivatives. For example, the reaction of furan with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For instance, the use of bio-based feedstocks and environmentally benign oxidizing agents can be explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted furans with various functional groups.
Aplicaciones Científicas De Investigación
3-(Oxiran-2-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and resins, due to its reactive epoxide group
Mecanismo De Acción
The mechanism of action of 3-(Oxiran-2-yl)furan involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxiranyl)furan: Another name for 3-(Oxiran-2-yl)furan.
2-Furyloxirane: A similar compound with an epoxide ring attached to the furan ring.
2-(2-Oxiranyl)furane: A furan derivative with similar reactivity.
Uniqueness
This compound is unique due to its combination of a furan ring and an epoxide ring, which imparts distinct chemical reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H6O2 |
|---|---|
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
3-(oxiran-2-yl)furan |
InChI |
InChI=1S/C6H6O2/c1-2-7-3-5(1)6-4-8-6/h1-3,6H,4H2 |
Clave InChI |
LDMQQIRAXXJFPO-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



